Bis(4-hydroxybutyl) adipate
Overview
Description
Bis(4-hydroxybutyl) adipate, also known as 1,6-BIS (4-HYDROXYBUTYL) HEXANEDIOATE, is a chemical compound with the molecular formula C14H26O6 . It has an average mass of 290.353 Da and a monoisotopic mass of 290.172943 Da . It is also known by other names such as Adipate de bis (4-hydroxybutyle) in French and Bis (4-hydroxybutyl)adipat in German .
Synthesis Analysis
The synthesis of this compound involves the esterification of adipic acid (AA) and 1,4-butane diol (BD) . The reaction rate of esterification is influenced by the molar ratio of AA to BD, the concentration of the catalyst (tetrabutyl titanate, TBT), and the reaction temperature . The initial reaction rate of the esterification decreases with increasing molar ratio of AA to BD and reaction temperature, whereas the reaction constant increases with an increase in catalyst concentration .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H26O6 . This indicates that the compound consists of 14 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its formation through the esterification of adipic acid (AA) and 1,4-butane diol (BD) . The reaction is catalyzed by tetrabutyl titanate (TBT) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.35 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Scientific Research Applications
Synthesis and Characterization
Bis(4-hydroxybutyl) adipate and related compounds have been extensively researched for their synthesis and structural characterization. For instance, You Ge (2003) synthesized Bis(4-hydroxybutyl)tetramethyldisiloxane, providing detailed insights into its molecular structure through high-resolution NMR and FTIR techniques (You Ge, 2003). Additionally, Sivaram et al. (1981) focused on the synthesis and characterization of Bis-(4-hydroxybutyl) terephthalate, highlighting the effectiveness of titanium iso-propoxide as a catalyst for transesterification (Sivaram, Upadhyay, & Bhardwaj, 1981).
Sensor Development
This compound derivatives have also been utilized in the development of sensors. Kobayashi et al. (2009) reported on a membrane sensor based on artificial lipids and plasticizers for detecting the bitterness of drugs, where bis(1-butylpentyl) adipate was used as a plasticizer (Kobayashi et al., 2009).
Polymer Research
In the realm of polymer science, Perz et al. (2016) discussed the synthesis of oligomeric and polymeric poly(butylene adipate-co-butylene terephthalate) models, useful for studying enzymatic hydrolysis. This work underscores the role of this compound in developing eco-friendly polymers (Perz et al., 2016).
Biodegradable Lubricants
The synthesis of branched-chain diesters, including bis(2-ethylbutyl) adipate, for biodegradable lubricants was explored by Serrano‐Arnaldos et al. (2020). They focused on a sustainable synthesis process using lipase-based catalysts, highlighting the environmental benefits of such materials (Serrano‐Arnaldos et al., 2020).
Environmental and Material Analysis
Research on environmental and material analysis includes Carnol et al.'s (2017) study, which developed a method for determining bis(2-ethylhexyl) adipate in beer using HS-SPME-GC/MS, illustrating the application of this compound in analytical chemistry (Carnol, Schummer, & Moris, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Aliphatic polyester, especially poly (butylene adipate) (PBA), is quite biodegradable and one of the most promising polymer materials to be commercialized . Bis (4-hydroxybutyl) adipate (BHBA) formation stage is the first principal process in the production of PBA from adipic acid (AA) and 1,4-butane diol (BD) . Therefore, the efficient production of Bis(4-hydroxybutyl) adipate is crucial for the commercialization of biodegradable polymers like PBA .
Properties
IUPAC Name |
bis(4-hydroxybutyl) hexanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c15-9-3-5-11-19-13(17)7-1-2-8-14(18)20-12-6-4-10-16/h15-16H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPAMDMBINCYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCCCO)CC(=O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175194 | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20985-13-1 | |
Record name | 1,6-Bis(4-hydroxybutyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20985-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis-(4-hydroxybutyl)adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020985131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS-(4-HYDROXYBUTYL)ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9ZE23KC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.